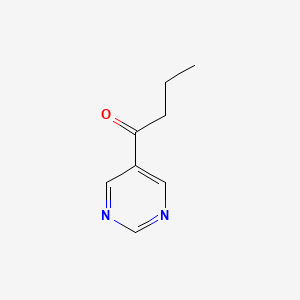

1-(Pyrimidin-5-yl)butan-1-one

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry Research

The pyrimidine scaffold is a fundamental heterocyclic structure that holds a privileged position in organic and medicinal chemistry. nih.govinnovareacademics.in As a core component of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA, pyrimidine plays an essential role in numerous biological processes. innovareacademics.ingsconlinepress.comscispace.com This inherent biological relevance makes pyrimidine and its derivatives attractive frameworks for drug discovery and development. nih.govtandfonline.com

In medicinal chemistry, the pyrimidine ring is recognized for its structural versatility and ability to interact with a wide array of biological targets. mdpi.comnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.commdpi.com Consequently, pyrimidine derivatives have been developed into a broad spectrum of therapeutic agents with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govgsconlinepress.comorientjchem.org The continuous exploration of pyrimidine-based compounds is driven by the need for new therapeutics to address challenges like drug resistance. nih.govgsconlinepress.com The adaptability of the pyrimidine core allows chemists to synthesize diverse libraries of compounds for screening against new and existing biological targets, ensuring its continued importance in the field. tandfonline.commdpi.com

Structural Classification and Nomenclature of 1-(Pyrimidin-5-yl)butan-1-one within Heterocyclic Systems

This compound is classified as a heterocyclic compound. Specifically, it is a derivative of pyrimidine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.comscispace.com The compound features a butan-1-one substituent attached to the 5-position of the pyrimidine ring.

According to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, the name "this compound" clearly defines its structure. qmul.ac.ukwikipedia.org "Butan-1-one" indicates a four-carbon chain (butane) with a ketone functional group (=O) at the first carbon. The prefix "1-(Pyrimidin-5-yl)" specifies that the pyrimidine ring is attached via its fifth carbon atom to the first carbon of the butanone chain. This compound belongs to the class of pyrimidinyl ketones.

Below is a data table summarizing key identifiers for the compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53342-26-0 |

| Molecular Formula | C₈H₁₀N₂O |

This data is compiled from available chemical supplier and database information. bldpharm.com

Overview of Prior Research on Pyrimidine-Substituted Butanones and Analogous Structures

Research on pyrimidinyl ketones, including structures analogous to this compound, has primarily focused on their synthesis and potential as intermediates for more complex molecules. The synthesis of pyrimidinyl ketones can be challenging due to the difficulty in accessing the necessary 1,3,5-triketone or acylamidine starting materials. clockss.org

Several synthetic strategies have been developed to overcome these challenges:

Nitrosation of Alkylpyrimidines: One method involves the nitrosation of alkylpyrimidines followed by deoximation to yield alkyl pyrimidinyl ketones. This approach has been shown to be effective for preparing alkyl 4-pyrimidinyl ketones. jst.go.jp

Grignard Reaction on Pyrimidinecarbonitriles: The reaction of pyrimidinecarbonitriles with Grignard reagents can produce pyrimidinyl ketones. However, the success of this reaction can be position-dependent on the pyrimidine ring. clockss.org

Cyclocondensation and Annulation Reactions: Modern synthetic methods often involve the construction of the pyrimidine ring itself from acyclic precursors. These include tandem [3+3] annulation reactions between amidines and α,β-unsaturated ketones, which can be promoted by visible-light photo-oxidation, offering a metal-free and greener alternative. rsc.org Other methods utilize the cyclization of ketones with nitriles or the reaction of amidines with saturated ketones under copper catalysis. rsc.org

Lithiation: Lithiation has been explored as a pathway for the synthesis of 5-pyrimidinyl ketones, demonstrating another route to functionalize the pyrimidine core at the 5-position. researchgate.net

While direct research on this compound is limited in publicly accessible literature, studies on related structures provide insight. For instance, various pyrimidine-5-carbonitrile derivatives, which share the C5-substitution pattern, have been extensively synthesized and evaluated for biological activities, particularly as anticancer agents. nih.govekb.egnih.gov These studies often involve the modification of a functional group at the 5-position, highlighting the importance of this position for biological targeting. Research on other pyrimidinyl ketones like 4-(Pyrimidin-2-yl)butan-2-one and 1-(Pyrimidin-5-yl)propan-2-one also indicates academic and commercial interest in this class of compounds. bldpharm.comambeed.com

Academic Research Gaps and Future Directions in Pyrimidinyl Ketone Chemistry

Despite the established importance of the pyrimidine scaffold, the specific area of pyrimidinyl ketones presents several opportunities for further investigation.

Identified Research Gaps:

Limited Exploration of Biological Activity: While the synthesis of pyrimidinyl ketones is documented, comprehensive screening of their biological activities is often lacking. Much of the existing research uses them as intermediates rather than as final products for biological evaluation. clockss.orgjst.go.jp

Structure-Activity Relationship (SAR) Studies: There is a scarcity of detailed SAR studies for pyrimidinyl ketones. Understanding how variations in the alkyl ketone chain and substitutions on the pyrimidine ring affect activity is crucial for rational drug design. ijsat.org

Diversity of Synthetic Methods: Although several synthetic routes exist, there is still a need for more efficient, scalable, and environmentally friendly methods, particularly for accessing specific isomers like the 5-substituted ketones. rsc.orgijsat.org

Applications Beyond Medicinal Chemistry: The application of pyrimidinyl ketones in fields such as materials science or agrochemicals remains largely unexplored. gsconlinepress.com

Future Research Directions:

Targeted Biological Screening: Future work should involve the systematic biological evaluation of a diverse library of pyrimidinyl ketones against various targets, including kinases, enzymes, and receptors implicated in diseases like cancer. mdpi.comresearchgate.net

Development of Hybrid Molecules: Incorporating the pyrimidinyl ketone moiety into hybrid molecules, which combine two or more pharmacophores, could lead to compounds with novel mechanisms of action or improved efficacy. mdpi.comresearchgate.net

Computational and In Silico Studies: The use of computational modeling and in silico screening can accelerate the discovery process by predicting the binding affinity and potential targets of pyrimidinyl ketones, guiding synthetic efforts. nih.govijsat.org

Exploration of Fused Systems: Research into the synthesis and application of fused pyrimidine systems derived from pyrimidinyl ketone precursors could yield structurally novel compounds with unique properties. core.ac.ukresearchgate.net Continued interdisciplinary research will be essential to unlock the full potential of pyrimidine-based compounds in various scientific fields. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-pyrimidin-5-ylbutan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-2-3-8(11)7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 |

InChI Key |

LGDDOTUJKRHQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Pyrimidin 5 Yl Butan 1 One

Retrosynthetic Analysis of the 1-(Pyrimidin-5-yl)butan-1-one Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most intuitive disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the carbonyl group. This leads to a pyrimidine-5-yl nucleophile or electrophile and a butanoyl electrophile or nucleophile, respectively.

One primary disconnection approach involves breaking the pyrimidine C5-carbonyl bond, which suggests two main pathways:

Pathway A: Pyrimidine as a Nucleophile: This route considers a pyrimidin-5-yl organometallic species (e.g., a Grignard or organolithium reagent) reacting with a butanoyl electrophile, such as butanoyl chloride or butyraldehyde (B50154) followed by oxidation.

Pathway B: Pyrimidine as an Electrophile: This strategy involves a 5-halopyrimidine or other activated pyrimidine derivative reacting with an organometallic reagent carrying the butanoyl group or a precursor.

A second major disconnection strategy involves the formation of the pyrimidine ring itself from acyclic precursors. This approach would involve a condensation reaction where one of the precursors already contains the butanoyl moiety. This suggests a reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) bearing a propyl group and an amidine or a related N-C-N fragment.

Classical Synthetic Approaches for Pyrimidine-Substituted Ketones

Classical methods for the synthesis of pyrimidine-substituted ketones have traditionally relied on the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core.

Condensation Reactions Utilizing Pyrimidine Precursors

The most common and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) derivative. To synthesize this compound via this route, a suitable 1,3-dicarbonyl precursor bearing the butanoyl side chain is required. One potential precursor is 2-formyl-1-hexanone or a protected equivalent. The reaction would proceed as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(butoxymethylidene)hexan-3-one | Formamidine acetate (B1210297) | NaOEt, EtOH, reflux | This compound |

| 3-Oxohexanal | Formamidine | Base, Solvent | This compound |

This table presents hypothetical reaction conditions based on established pyrimidine synthesis protocols.

This approach allows for the direct installation of the desired acyl group during the formation of the heterocyclic core. The choice of the 1,3-dicarbonyl equivalent and the amidine source can be varied to optimize the yield and purity of the final product.

Functionalization of the Butanone Moiety

Another classical approach involves the modification of a pre-existing butanone chain attached to the pyrimidine ring. For instance, if a different functional group were present at the terminus of the four-carbon chain, it could potentially be converted to a ketone. However, this is generally a less direct and less efficient strategy compared to the direct introduction of the ketone functionality.

Direct Acylation or Alkylation Strategies on Pyrimidine Rings

Direct acylation of the pyrimidine ring, analogous to the Friedel-Crafts acylation of aromatic compounds, is generally challenging. The pyrimidine ring is electron-deficient due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Furthermore, the nitrogen atoms can coordinate with the Lewis acid catalyst, further deactivating the ring.

However, the pyrimidine ring can be activated towards acylation by metallation. The C-5 proton of pyrimidine can be abstracted by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a 5-lithiopyrimidine species. This potent nucleophile can then react with an acylating agent, such as butanoyl chloride, to afford the desired ketone.

| Pyrimidine Derivative | Base | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Pyrimidine | n-BuLi | Butanoyl chloride | THF/Hexane (B92381) | -78 to RT | Moderate |

| 2,4-Dimethoxypyrimidine | LDA | Butanoyl chloride | THF | -78 | Good |

Data in this table is representative of typical conditions for such reactions and may not reflect optimized yields for the specific synthesis of this compound.

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods provide powerful alternatives to classical synthetic approaches for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Reactions such as the Suzuki, Stille, and Negishi couplings can be employed to form the C-C bond between the pyrimidine ring and the butanoyl group.

A particularly effective strategy involves the use of 5-stannylpyrimidines in a palladium-catalyzed Stille coupling with an acid chloride. The 5-stannylpyrimidine can be prepared from the corresponding 5-lithiopyrimidine by reaction with a trialkyltin chloride. This organotin compound can then be coupled with butanoyl chloride in the presence of a palladium catalyst.

| 5-Stannylpyrimidine | Acid Chloride | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 5-(Tributylstannyl)pyrimidine | Butanoyl chloride | Pd(PPh₃)₄ | Toluene | 100 | High |

| 2-Methoxy-5-(trimethylstannyl)pyrimidine | Butanoyl chloride | PdCl₂(PPh₃)₂ | Dioxane | 80 | Good |

Yields are based on published procedures for the synthesis of analogous 5-pyrimidinyl ketones.

Similarly, a Negishi coupling can be employed by first preparing a 5-zincopyrimidine species, which can then be coupled with butanoyl chloride. The Suzuki coupling, utilizing a 5-pyrimidylboronic acid or ester, is another viable option, although the direct coupling with an acid chloride can sometimes be challenging and may require specific catalytic systems.

These catalytic methods offer significant advantages in terms of mild reaction conditions and tolerance of a wide range of functional groups, making them highly attractive for the synthesis of complex molecules containing the this compound scaffold.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds, including pyrimidines. These methods often provide mild reaction conditions and high selectivity. While specific organocatalytic routes to this compound are not extensively detailed in the literature, general strategies for pyrimidine synthesis can be adapted.

One prominent organocatalytic strategy involves the inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine. mdpi.com In this approach, a ketone can react with an electron-deficient triazine, catalyzed by an organocatalyst like trifluoroacetic acid (TFA), to form a highly functionalized pyrimidine ring. mdpi.com The reaction proceeds through a cascade of hetero-Diels-Alder reactions, followed by retro-Diels-Alder reactions and elimination of water. mdpi.com This methodology could theoretically be applied to synthesize pyrimidinyl ketones.

Table 1: Examples of Organocatalyzed Pyrimidine Synthesis

| Reactants | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ketones, 1,3,5-Triazines | Trifluoroacetic acid (TFA) | Highly functionalized pyrimidines | Fair to good | mdpi.com |

| α,β-Unsaturated ketones, Benzamidine HCl | Choline (B1196258) hydroxide | Substituted pyrimidines | Excellent | mdpi.com |

Phase-Transfer Catalysis in Pyrimidine Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgwisdomlib.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) across the phase boundary, thereby enabling the reaction to proceed. operachem.comyoutube.comyoutube.com This method is valued for its mild conditions, high yields, and use of inexpensive and environmentally benign reagents. acsgcipr.orgphasetransfer.com

In pyrimidine synthesis, PTC is particularly effective for N-alkylation reactions. tandfonline.comtandfonline.com For instance, pyrimidine heterocycles can be regioselectively alkylated at the N-1 position under solid-liquid PTC conditions. tandfonline.comtandfonline.com The process typically involves an alkylating agent, the pyrimidine base, a suitable inorganic base like potassium tert-butoxide, and a catalyst such as 18-crown-6 (B118740) or tetraglyme (B29129) in a solvent like anhydrous THF. tandfonline.comtandfonline.com The catalyst forms a complex with the cation of the base, increasing the nucleophilicity of the pyrimidine anion in the organic phase. phasetransfer.com

Table 2: Conditions for Phase-Transfer Catalyzed N-Alkylation of Pyrimidines

| Pyrimidine Substrate | Alkylating Agent | Catalyst | Base | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Uracil (B121893) | (2-acetoxyethoxy)methyl bromide | 18-crown-6 or tetraglyme | Potassium tert-butoxide | Anhydrous THF, 0°C to rt | Regioselective N-1 alkylation | tandfonline.comtandfonline.com |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry increasingly relies on advanced techniques that offer significant advantages over conventional methods, including drastically reduced reaction times, improved yields, enhanced selectivity, and alignment with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology that utilizes microwave irradiation to heat reactions. This method leads to rapid and intense heating of polar substances, resulting in dramatic reductions in reaction times—from hours to minutes or even seconds—and often providing cleaner reactions with higher yields. tandfonline.comresearchgate.net

The synthesis of pyrimidine derivatives is well-suited to microwave assistance. The Biginelli reaction, a three-component cyclocondensation of a β-diketone, an aldehyde, and urea or thiourea, is a classic method for preparing pyrimidines that benefits significantly from microwave irradiation, yielding products in 65–90% yields. tandfonline.com This approach often proceeds under solvent-free conditions, simplifying work-up and reducing environmental impact. tandfonline.comresearchgate.net Various substituted pyrimidines have been efficiently synthesized using this technique, demonstrating its broad applicability. orientjchem.orgeurekaselect.comfoliamedica.bgasianpubs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Condensation | Hours | 22-24 min | Significant | foliamedica.bg |

| Thieno[2,3-d]pyrimidine Synthesis | 12 hours | 20 min | Higher yields, eco-friendly | orientjchem.org |

| Pyrimido[4,5-d]pyrimidine Synthesis | Minutes | Seconds | Improved yield | researchgate.net |

One-Pot Reaction Strategies

The synthesis of pyrimidines is frequently achieved through one-pot, multicomponent approaches. mdpi.com For example, 2-aminopyrimidines can be synthesized in a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, with yields up to 80%. acs.org Similarly, a variety of substituted pyrimidines can be prepared from ketones, triethoxymethane, and ammonium acetate under solvent-free conditions. researchgate.net These strategies offer a direct and atom-economical route to complex pyrimidine structures from simple and readily available starting materials. mdpi.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. mdpi.comnih.gov It enables the telescoping of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com

While a specific continuous flow synthesis for this compound has not been detailed, the synthesis of other complex molecules containing pyrimidine cores, such as the anticancer drug Imatinib, has been successfully demonstrated in a continuous flow system. mdpi.comnih.gov Such a process can involve sequential steps like amide formation, C-N cross-coupling, and other transformations integrated into a single, automated sequence. nih.gov The regioselective synthesis of other fused pyrimidines has also been shown to improve in yield and selectivity under flow conditions compared to batch reactions. vapourtec.com The application of flow chemistry to the synthesis of pyrimidinyl ketones holds significant promise for efficient and safe large-scale production.

Table 4: Advantages of Continuous Flow Synthesis for Heterocycles

| Feature | Benefit | Reference |

|---|---|---|

| Precise Control | Improved safety, reproducibility, and yield | researchgate.net |

| High Surface-to-Volume Ratio | Excellent heat and mass transfer, faster reactions | nih.gov |

| Automation & Integration | Easy to scale up and couple reaction steps | mdpi.com |

| Safety | Safe handling of hazardous reagents and reactive intermediates | nih.gov |

Stereoselective Synthesis Considerations for Related Chiral Pyrimidinyl Butanones

The synthesis of chiral molecules with high stereoselectivity is a critical challenge in modern organic chemistry, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities. For pyrimidinyl butanones that possess a chiral center, stereoselective synthesis is essential.

One effective strategy for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. Although specific examples for pyrimidinyl butanones are scarce, analogous approaches from related heterocyclic systems can provide valuable insights. For instance, the asymmetric synthesis of chiral pyrazole (B372694) derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov The key step involves the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine derived from the auxiliary. nih.gov A similar strategy could be envisioned for the synthesis of chiral pyrimidinyl butanones, where a chiral auxiliary attached to a precursor molecule directs the stereoselective formation of the chiral center.

Yield Optimization and Purity Enhancement Techniques for this compound

The efficient synthesis of this compound is contingent not only on the chosen synthetic route but also on the meticulous optimization of reaction conditions and the application of effective purification methods. Maximizing the yield of the desired product while minimizing impurities is a critical aspect of process development in organic synthesis. This section explores key techniques and methodologies that can be employed to enhance the yield and purity of this compound.

Yield Optimization Strategies

The optimization of reaction yield is a multifactorial process that involves the systematic variation of reaction parameters to identify the conditions that provide the highest conversion of starting materials to the desired product with minimal side-product formation. For the synthesis of this compound, which can be prepared through methods such as Grignard reactions, Suzuki or Stille cross-coupling reactions, several factors are paramount.

Solvent and Temperature Effects: The choice of solvent can significantly influence reaction rates, solubility of reagents, and the stabilization of intermediates or transition states. For instance, in a Grignar-type reaction involving the addition of a butylmagnesium halide to a pyrimidine-5-carboxaldehyde or a related derivative, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed to stabilize the Grignard reagent. The reaction temperature is another critical parameter to control. Lower temperatures are often favored to minimize side reactions, such as enolization or the formation of over-addition products. Conversely, in cross-coupling reactions, higher temperatures may be necessary to facilitate catalyst turnover and achieve a reasonable reaction rate.

Catalyst and Reagent Stoichiometry: In palladium-catalyzed cross-coupling reactions, the choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand can have a profound impact on the yield. Optimization studies often involve screening a variety of catalysts and ligands to find the most effective combination for the specific substrates. The stoichiometry of the reactants is also crucial. Using a slight excess of one reagent, such as the organometallic species in a cross-coupling reaction, can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

The following interactive data table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling reaction to form a pyrimidinyl ketone, showcasing how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 45 |

| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 62 |

| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 80 | 75 |

| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 5 | Pd(dppf)Cl₂ (1) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

Purity Enhancement Techniques

Following the synthesis, the crude product mixture containing this compound will likely contain unreacted starting materials, reagents, catalyst residues, and byproducts. Therefore, robust purification techniques are essential to isolate the target compound with high purity.

Crystallization and Recrystallization: For solid compounds, recrystallization is a powerful and commonly used purification method. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for the recrystallization of polar organic molecules like pyrimidinyl ketones include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes.

The selection of an appropriate solvent system is critical for successful recrystallization and can be determined empirically. The following table provides a representative example of a solvent screening process for the recrystallization of a pyrimidinyl ketone.

| Solvent System | Recovery (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 75 | 95.2 | Needles |

| Isopropanol | 85 | 98.5 | Plates |

| Ethyl Acetate/Hexane | 90 | 99.1 | Prisms |

| Acetone | 60 | 92.8 | Amorphous |

| Toluene | 82 | 97.6 | Rods |

Chromatographic Techniques: When recrystallization is ineffective or for the purification of oils and non-crystalline solids, chromatography is the method of choice. Column chromatography using silica (B1680970) gel is widely employed for the purification of moderately polar compounds like this compound. The selection of the eluent system is critical for achieving good separation. A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification and identifying the fractions containing the pure compound. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be utilized, although it is generally more expensive and less scalable than column chromatography for bulk purification.

By systematically applying these optimization and purification strategies, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound, which is crucial for its subsequent applications in research and development.

Advanced Spectroscopic Characterization Techniques for 1 Pyrimidin 5 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For 1-(Pyrimidin-5-yl)butan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the butyl chain. The protons on the aromatic pyrimidine ring are significantly deshielded due to the electronegativity of the two nitrogen atoms and the ring current effect, causing them to resonate at high chemical shifts (downfield). The proton at the C2 position, situated between both nitrogen atoms, is the most deshielded. chemicalbook.com Protons on the butyl chain adjacent to the electron-withdrawing carbonyl group (α-protons) also experience deshielding, though to a lesser extent than the aromatic protons. orgchemboulder.comopenochem.orgoregonstate.edu

Interactive Table: Predicted ¹H NMR Data for this compound Data predicted based on typical chemical shifts for pyrimidine and ketone moieties.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (pyrimidine) | 9.2 - 9.4 | Singlet (s) | - |

| H-4, H-6 (pyrimidine) | 9.0 - 9.2 | Singlet (s) | - |

| H-α (CH₂) | 2.9 - 3.1 | Triplet (t) | ~7.4 |

| H-β (CH₂) | 1.7 - 1.9 | Sextet (sxt) | ~7.4 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is the most deshielded carbon and appears at a very low field. openochem.orgoregonstate.edu The carbons of the pyrimidine ring also resonate at downfield positions due to their aromaticity and the influence of the nitrogen atoms.

Interactive Table: Predicted ¹³C NMR Data for this compound Data predicted based on typical chemical shifts for pyrimidine and ketone moieties.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 195 - 200 |

| C-2 (pyrimidine) | 158 - 160 |

| C-4, C-6 (pyrimidine) | 155 - 157 |

| C-5 (pyrimidine) | 130 - 135 |

| C-α (CH₂) | 38 - 42 |

| C-β (CH₂) | 17 - 20 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, strong cross-peaks would be observed between the adjacent protons of the butyl chain: H-α with H-β, and H-β with H-γ. This confirms the connectivity of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is essential for determining stereochemistry and conformation. nih.gov In this molecule, NOESY could show correlations between the α-protons of the butyl chain and the H-4/H-6 protons of the pyrimidine ring, providing insight into the preferred rotational conformation around the C5-C(O) bond.

Interactive Table: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-α ↔ H-β; H-β ↔ H-γ | Confirms connectivity of the butyl chain. |

| HSQC | H-2 ↔ C-2; H-4/6 ↔ C-4/6; H-α ↔ C-α; etc. | Assigns carbon signals via direct C-H attachment. |

| HMBC | H-α ↔ C=O; H-α ↔ C-5; H-4/6 ↔ C-5 | Connects the butyl chain to the pyrimidine ring. |

| NOESY | H-α ↔ H-4/6 | Provides information on spatial proximity and conformation. |

While ¹H and ¹³C NMR are standard, isotopic labeling provides an additional layer of structural verification. Synthesizing this compound with ¹⁵N-enriched pyrimidine would allow for ¹⁵N NMR spectroscopy. The chemical shifts of the two nitrogen atoms (N-1 and N-3) would be distinct and highly sensitive to their electronic environment. nih.gov Furthermore, performing a ¹H-¹⁵N HMBC experiment on the labeled compound would show correlations from the H-2 proton to both N-1 and N-3, and from the H-4 and H-6 protons to N-3 and N-1 respectively, providing unequivocal confirmation of the pyrimidine ring's structure and substitution pattern. researchgate.net

The single bond between the pyrimidine ring (C-5) and the carbonyl carbon allows for rotation. It is possible that at low temperatures, this rotation could be slow on the NMR timescale, leading to distinct chemical environments for the otherwise equivalent H-4 and H-6 protons. Dynamic NMR (DNMR) involves acquiring ¹H NMR spectra over a range of temperatures. fu-berlin.de By analyzing the changes in the line shape of the H-4 and H-6 signals (from a sharp singlet at high temperature to two distinct signals at low temperature), it is possible to determine the rotational energy barrier and gain insight into the conformational dynamics of the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million. For this compound (C₈H₁₀N₂O), HRMS would yield a precise mass that could only correspond to this specific elemental formula, thereby confirming its composition and distinguishing it from any potential isomers.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. oregonstate.edu The pyrimidine ring itself is a relatively stable entity. sapub.org

Interactive Table: Predicted HRMS Fragments for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) | 150.0793 |

| [C₅H₃N₂O]⁺ | α-cleavage (loss of •C₃H₇) | 107.0245 |

Fragmentation Pathway Analysis

While specific fragmentation pathway analysis for this compound is not extensively documented in publicly available literature, general principles of mass spectrometry can be applied to predict its behavior. Upon ionization in a mass spectrometer, the molecular ion would likely undergo cleavage at the alpha-position to the carbonyl group, leading to the loss of a propyl radical and the formation of a stable pyrimidinoyl cation. Another probable fragmentation would involve the cleavage of the bond between the carbonyl carbon and the pyrimidine ring.

Table 1: Predicted Major Fragment Ions of this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M-CH₂CH₂CH₃]⁺ | 107 | Loss of propyl radical |

| [C₄H₃N₂CO]⁺ | 107 | Pyrimidinoyl cation |

| [C₄H₃N₂]⁺ | 79 | Pyrimidinyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Details

Tandem mass spectrometry (MS/MS) would be a powerful tool for elucidating the structural details of this compound. By selecting the precursor molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation pattern can be obtained. This would allow for the confirmation of the connectivity of the butyl chain to the pyrimidine ring via the carbonyl group. The fragmentation of the pyrimidine ring itself could also be studied, providing further confidence in the structural assignment.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FTIR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ketone, as well as C-N and C=N stretching vibrations within the pyrimidine ring. The C-H stretching and bending vibrations of the butyl group and the pyrimidine ring would also be present.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1715 |

| C=N (Pyrimidine) | Stretching | 1520 - 1650 |

| C-N (Pyrimidine) | Stretching | 1342 - 1400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, would provide further insights into the vibrational modes of this compound. The symmetric vibrations of the pyrimidine ring are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable. This technique is particularly useful for studying the non-polar bonds and symmetric vibrations that are weak or absent in the FTIR spectrum.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyrimidine ring and the conformation of the butyl chain relative to the ring. Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the packing of the molecules in the crystal lattice, would also be elucidated.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Intermolecular Interactions and Crystal Packing

The spatial arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, these interactions are crucial in determining its crystal lattice and, consequently, its physical properties. The primary forces expected to govern its crystal structure include hydrogen bonding and π-π stacking interactions.

The pyrimidine ring contains two nitrogen atoms which can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors in the molecule itself, they can form weak C-H···N hydrogen bonds with neighboring molecules. The carbonyl oxygen of the butan-1-one group is also a potent hydrogen bond acceptor, likely participating in C-H···O interactions. nih.gov In related pyrimidine derivatives, such interactions have been shown to create extensive three-dimensional networks, contributing significantly to the stability of the crystal structure. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and purifying chemical compounds. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying pyrimidine derivatives. researchgate.net The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector.

Given the moderate polarity of the molecule, reversed-phase HPLC is the most common approach. researchgate.net In this technique, a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) is used with a polar mobile phase. researchgate.net The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The separation is achieved by varying the ratio of the organic modifier to the aqueous phase, which can be done in an isocratic (constant composition) or gradient (varied composition) manner. researchgate.net

Validation of the developed HPLC method is critical to ensure its reliability. This process involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness to confirm that the method is suitable for its intended purpose. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Setting | Rationale/Comments |

| Column | C18 or C8 silica gel (e.g., 10-30 cm length) | Provides good separation for moderately polar compounds like pyrimidine ketones. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., Ammonium (B1175870) Formate) | The ratio is optimized to achieve adequate retention and resolution. sigmaaldrich.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is useful for separating mixtures with components of varying polarity. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 35-40 °C) | Temperature control can improve peak shape and reproducibility. sigmaaldrich.comnih.gov |

| Detector | UV Spectrophotometer (e.g., at 226 nm or 270 nm) | The pyrimidine ring is a strong chromophore, allowing for sensitive detection. sigmaaldrich.comnih.gov |

| Injection Vol. | 1 - 10 µL | The volume depends on the sample concentration and method sensitivity. sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of chemical compounds, particularly for assessing the presence of volatile impurities. researchgate.net However, direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which may lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is often employed. The compound can be converted into a more volatile and thermally stable derivative prior to analysis. A common method for compounds with active hydrogens or polar functional groups is silylation, where a silylating agent (e.g., BSTFA) replaces active protons with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.gov

The GC method would typically utilize a capillary column with a suitable stationary phase (e.g., INNOWAX) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. researchgate.netnih.gov

Table 2: Illustrative GC Parameters for Analysis of Derivatized Pyrimidines

| Parameter | Typical Setting | Rationale/Comments |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability for GC analysis. nih.gov |

| Column | Capillary Column (e.g., INNOWAX) | Provides high resolution for separating complex mixtures. researchgate.net |

| Carrier Gas | Nitrogen (N₂) or Helium (He) | Inert gases used as the mobile phase in GC. researchgate.net |

| Injector Temp. | 120 - 250 °C | Must be high enough to vaporize the sample without causing degradation. researchgate.net |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 190°C) | Programmed heating allows for the separation of compounds with different boiling points. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a general-purpose detector for organic compounds; MS provides structural information. researchgate.netnih.gov |

| Detector Temp. | 250 °C | Kept high to prevent condensation of the analytes. researchgate.net |

UV-Visible Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. researchgate.net For this compound, the absorption of UV radiation provides valuable insights into its electronic structure, arising from the presence of chromophores—specifically, the pyrimidine ring and the carbonyl group. nanoqam.ca

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to different electronic transitions. mdpi.com The primary transitions are:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the pyrimidine ring. mdpi.com

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. mdpi.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. Analysis of the spectrum helps in confirming the presence of the conjugated system and can be used for quantitative analysis based on the Beer-Lambert law. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Range | Characteristics |

| π → π | Pyrimidine Ring (C=C and C=N bonds) | ~200 - 280 nm | High intensity (large ε value). mdpi.com |

| n → π | Pyrimidine N atoms, Carbonyl O atom | ~270 - 350 nm | Low intensity (small ε value), often appears as a shoulder on the π→π* band. nanoqam.camdpi.com |

Theoretical and Computational Investigations of 1 Pyrimidin 5 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. Techniques like DFT are routinely employed to determine ground state geometries, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Geometry and Electronic Structure

DFT calculations provide optimized molecular geometries, including bond lengths and angles, by solving approximations of the Schrödinger equation. This analysis is fundamental for understanding the molecule's stable three-dimensional structure. For many pyrimidine (B1678525) derivatives, DFT has been used to elucidate their structural and electronic properties. However, specific studies detailing the optimized geometry and electronic structure of 1-(Pyrimidin-5-yl)butan-1-one could not be located.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com The MEP map illustrates electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. researchgate.net Although MEP analyses have been performed on various heterocyclic and pyrimidine-containing compounds to understand their interaction mechanisms, a specific MEP map for this compound is not available in the searched literature. chemrxiv.orgphyschemres.org

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net A small energy gap generally signifies high chemical reactivity. researchgate.net While this analysis is common for novel compounds and pyrimidine analogs, specific calculated values for the HOMO-LUMO energies and their gap for this compound were not found in published research. physchemres.orgijcce.ac.irresearchgate.net

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. These calculated frequencies are compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. physchemres.orgresearchgate.net Such computational studies are well-documented for various pyrimidine structures, but a specific vibrational frequency analysis for this compound could not be identified.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and molecular flexibility.

Conformational Analysis and Flexibility Studies

MD simulations can explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. This is particularly useful for molecules with flexible side chains, like the butyl group in this compound. Such studies help in understanding how molecular shape can influence biological activity and physical properties. nih.govnih.gov Despite the utility of this technique, no specific MD simulation studies detailing the conformational analysis or flexibility of this compound were found in the available literature.

Solvent Effects on Molecular Behavior

The chemical environment, particularly the solvent, can significantly influence the properties and behavior of a molecule. Computational models are frequently employed to study these interactions. The polarity, proticity, and dielectric constant of a solvent can alter the conformational equilibrium, electronic structure, and spectroscopic properties of a solute like this compound.

Theoretical studies typically use either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost.

For this compound, solvent polarity is expected to affect its UV-Visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) calculations can predict the electronic transitions responsible for this absorption. A shift in the maximum absorption wavelength (λmax) with changing solvent polarity, known as solvatochromism, can be computationally modeled. It is anticipated that in more polar solvents, the π→π* and n→π* electronic transitions of the molecule would be stabilized differently, leading to observable shifts. For instance, studies on similarly structured heterocyclic ketones have shown that increasing solvent polarity can cause a red shift (bathochromic shift) in the main fluorescence emission bands. researchgate.net

Table 1: Hypothetical Solvent Effects on the Primary Absorption Band (λmax) of this compound Predicted by TD-DFT/PCM.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Hexane (B92381) | 1.88 | 275 |

| Dichloromethane | 8.93 | 281 |

| Ethanol | 24.55 | 286 |

| Water | 78.39 | 292 |

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is a cornerstone for predicting chemical reactivity and understanding complex reaction mechanisms, providing insights that guide synthetic efforts.

To understand how this compound participates in chemical reactions, computational chemists locate the transition state (TS) for a given reaction pathway. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) and, consequently, the reaction rate.

Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations, are used to find these first-order saddle points on the potential energy surface. For this compound, potential reactions for investigation include the keto-enol tautomerism, which is fundamental to ketone chemistry, or the nucleophilic addition to the carbonyl carbon. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile reveals whether a reaction is kinetically feasible and thermodynamically favorable.

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their computed structural and electronic features, known as molecular descriptors. For pyrimidine derivatives, QSPR models have been successfully developed to predict properties ranging from biological activity to performance as corrosion inhibitors.

To build a QSPR model for this compound and its analogues, a set of molecular descriptors would first be calculated using methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's structure and electronics. A statistical method, such as Multiple Linear Regression (MLR), is then used to create a mathematical equation linking these descriptors to an experimentally measured property. The predictive power of the resulting model is assessed through rigorous internal and external validation techniques. mdpi.com

Table 2: Selected Molecular Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level of Theory (Hypothetical Values).

| Descriptor | Description | Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.21 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.64 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.45 Debye |

| Molecular Surface Area | Total surface area of the molecule | 195.6 Ų |

| logP | Octanol-water partition coefficient | 1.78 |

In Silico Screening and Design Principles

Computational techniques are instrumental in modern drug discovery and materials science, enabling the rapid design and evaluation of new molecules before their synthesis.

The structure of this compound serves as an excellent scaffold for the design of new chemical entities. Virtual library generation is the process of computationally creating a large set of derivatives based on this core structure. This is achieved by systematically modifying different parts of the molecule, a process known as enumeration. For instance, substitutions could be made at the unoccupied positions of the pyrimidine ring (e.g., positions 2, 4, and 6), or the butanoyl side chain could be altered in length, branching, or functionalization. nih.gov This approach allows for the exploration of a vast chemical space in a time- and cost-effective manner. tandfonline.comacs.org These virtual libraries can then be screened for desired properties, such as binding affinity to a biological target.

Table 3: Example of a Virtual Library Enumeration Strategy for the this compound Scaffold.

| Scaffold Position | R1 (at C2) | R2 (at C4) | R3 (Side Chain) |

| Derivative 1 | -H | -H | -CO(CH2)2CH3 |

| Derivative 2 | -NH2 | -H | -CO(CH2)2CH3 |

| Derivative 3 | -H | -Cl | -CO(CH2)2CH3 |

| Derivative 4 | -H | -H | -CO(CH2)3CH3 |

| Derivative 5 | -NH2 | -Cl | -CO(CH2)3CH3 |

Computational chemistry provides highly accurate methods for predicting the spectroscopic signatures of molecules, which is crucial for their structural characterization. DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

The process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Following this, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. It is a common practice to apply a linear scaling correction to the calculated shifts to improve the correlation with experimental data, accounting for systematic errors in the computational method and solvation effects. acs.org

Table 4: Hypothetical Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (δ) for this compound.

| Carbon Atom | Calculated δ (ppm) | Scaled Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

| C=O (Carbonyl) | 192.5 | 198.3 | 198.1 |

| Pyrimidine C2 | 154.2 | 159.9 | 160.2 |

| Pyrimidine C4 | 152.1 | 157.8 | 158.0 |

| Pyrimidine C5 | 125.8 | 131.1 | 131.5 |

| Pyrimidine C6 | 152.9 | 158.6 | 158.9 |

| CH2 (alpha) | 36.5 | 41.2 | 41.0 |

| CH2 (beta) | 18.2 | 22.7 | 22.9 |

| CH3 (gamma) | 12.9 | 17.3 | 17.5 |

Topological and Bond Path Analysis

A comprehensive topological and bond path analysis of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) has yet to be published in publicly accessible scientific literature. Such an analysis would provide profound insights into the nature of chemical bonds and intermolecular interactions within the molecule.

The QTAIM methodology, developed by Richard Bader, is a powerful tool in computational chemistry that analyzes the topology of the electron density to characterize chemical bonding. This approach allows for a quantitative description of the bonds, defining their existence and nature based on the properties of the electron density at specific points called bond critical points (BCPs).

A hypothetical QTAIM analysis of this compound would involve the calculation and interpretation of several key parameters at the BCPs for each bond within the molecule. These parameters include:

Electron Density (ρ(r)) : This value indicates the accumulation of electron density along a bond path. Higher values are characteristic of covalent bonds, while lower values suggest weaker interactions, such as van der Waals forces or hydrogen bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of the total energy density at a BCP can also help to distinguish between different types of interactions. A negative H(r) is indicative of a significant sharing of electrons and is a feature of covalent character.

While specific data for this compound is not available, a theoretical study would generate data tables listing these QTAIM parameters for all the unique bonds in the molecule, such as the C-C, C-H, C-N, and C=O bonds. For instance, the analysis would likely reveal significant covalent character for the bonds within the pyrimidine ring and the butanone side chain, characterized by high electron density and negative Laplacian values at the respective BCPs. Furthermore, the analysis could identify and characterize any potential intramolecular hydrogen bonds, which would be evidenced by the presence of a bond path and specific topological properties.

The insights gained from such a study would be invaluable for understanding the molecule's structural stability, reactivity, and potential for intermolecular interactions, which are crucial for applications in medicinal chemistry and materials science. Without dedicated computational studies on this compound, the specific quantitative details of its bond characteristics remain a subject for future research.

Chemical Reactivity and Transformation Mechanisms of 1 Pyrimidin 5 Yl Butan 1 One

Reactions at the Ketone Functionality

The ketone group in 1-(Pyrimidin-5-yl)butan-1-one is a primary site for nucleophilic attack and enolate formation, enabling a variety of addition and substitution reactions.

Nucleophilic Addition Reactions (e.g., Grignard, hydride reduction)

The carbonyl carbon of the butan-1-one moiety is electrophilic and readily undergoes addition reactions with nucleophiles.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the ketone functionality proceeds via nucleophilic attack on the carbonyl carbon. This reaction is a common method for forming carbon-carbon bonds and results in the formation of a tertiary alcohol upon acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 2-(Pyrimidin-5-yl)pentan-2-ol. The general mechanism involves the formation of a magnesium alkoxide intermediate which is subsequently protonated. nih.gov

Hydride Reduction: The ketone can be reduced to a secondary alcohol, 1-(Pyrimidin-5-yl)butan-1-ol, using hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.comlibretexts.orgucalgary.cachemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically used in alcoholic solvents like methanol (B129727) or ethanol. rsc.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107), with a subsequent aqueous workup. lumenlearning.comucalgary.ca The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is then protonated. ucalgary.ca

| Reagent | Solvent | Product | Reference |

| Grignard Reagent (e.g., CH₃MgBr) | Diethyl ether, THF | Tertiary Alcohol | nih.gov |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | lumenlearning.comrsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Secondary Alcohol | lumenlearning.comucalgary.ca |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The ketone functionality can react with various nitrogen and oxygen nucleophiles in condensation reactions, typically under acidic or basic catalysis, to form imine-based derivatives.

Reaction with Hydroxylamine (B1172632): this compound reacts with hydroxylamine (NH₂OH) to form an oxime. wikipedia.orgorganic-chemistry.org This reaction involves the initial nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. nih.govyoutube.com

Reaction with Hydrazine (B178648): Condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.govgoogle.com The mechanism is analogous to oxime formation, involving a nucleophilic addition-elimination sequence. youtube.com These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

| Nucleophile | Product | General Conditions | Reference |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic | wikipedia.orgorganic-chemistry.org |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic or basic | nih.govgoogle.com |

Alpha-Substitution Reactions and Enolate Chemistry

The α-carbon atom adjacent to the ketone group possesses acidic protons, which can be removed by a base to form a nucleophilic enolate ion. This enolate is a key intermediate in various alpha-substitution reactions.

Enolate Formation: The acidity of the α-protons allows for the formation of an enolate anion in the presence of a suitable base. The choice of base determines the extent of enolate formation. Strong bases like lithium diisopropylamide (LDA) can lead to essentially complete conversion to the enolate. wikipedia.org

Mannich Reaction: The enolate of this compound can participate in the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgchemistrysteps.com This reaction results in the formation of a β-amino ketone, known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an Eschenmoser's salt or a similar iminium ion, which then acts as the electrophile for the enolate. msu.eduresearchgate.net Mannich bases derived from pyrimidine-containing ketones are valuable intermediates in the synthesis of various heterocyclic systems. nih.gov

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS) on Pyrimidine

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which makes the ring less nucleophilic. wikipedia.org However, substitution can occur, preferentially at the C-5 position, which is the most electron-rich carbon in the ring. wikipedia.org The presence of activating groups on the ring can facilitate these reactions. researchgate.net

Nitration: The introduction of a nitro group onto the pyrimidine ring typically requires harsh conditions. The presence of an acyl group at the C-5 position, as in this compound, would further deactivate the ring towards electrophilic attack.

Sulfonation: Similar to nitration, the sulfonation of pyrimidines is not a facile process. However, pyrimidine derivatives containing sulfonate groups have been synthesized, often through indirect methods or from highly activated precursors. nih.govnih.goviucr.orgacs.org

Halogenation: Direct halogenation of pyrimidines can be achieved, with substitution occurring at the C-5 position. wikipedia.org Various halogenating agents have been employed for the halogenation of pyrimidine and its derivatives. rsc.orgnih.govnih.govacs.orgacs.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-5 position of activated pyrimidine rings. mdpi.comthieme-connect.deresearchgate.netnih.govacs.org This reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).

| Reaction | Reagent | Position of Substitution | General Observation | Reference |

| Nitration | HNO₃/H₂SO₄ | C-5 | Difficult, requires harsh conditions | wikipedia.org |

| Sulfonation | SO₃/H₂SO₄ | C-5 | Difficult | nih.govnih.goviucr.orgacs.org |

| Halogenation | Br₂, Cl₂, etc. | C-5 | Feasible | wikipedia.orgrsc.orgnih.govnih.govacs.orgacs.org |

| Vilsmeier-Haack | POCl₃/DMF | C-5 | Possible on activated rings | mdpi.comthieme-connect.deresearchgate.netnih.govacs.org |

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyrimidine Precursors

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the C-2, C-4, or C-6 positions. wikipedia.orgbeilstein-journals.org The synthesis of this compound can involve the use of halogenated pyrimidine precursors.

The mechanism of SNAr on pyrimidines generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, some SNAr reactions on pyrimidines have been suggested to proceed through a concerted mechanism. nih.gov The rate of substitution is influenced by the nature of the nucleophile, the leaving group, and the position of the leaving group on the pyrimidine ring. The C-4 position is often more reactive towards nucleophilic attack than the C-2 position. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace a halide from a pyrimidine ring. researchgate.netsemanticscholar.orgjocpr.comnih.govresearchgate.netnih.gov

| Precursor Example | Nucleophile | Product Type | Reference |

| 2-Chloropyrimidine | Amines, Alkoxides | 2-Substituted Pyrimidine | semanticscholar.orgnih.gov |

| 4-Chloropyrimidine | Amines, Alkoxides | 4-Substituted Pyrimidine | stackexchange.comresearchgate.netresearchgate.net |

| 2,4-Dichloropyrimidine | Various Nucleophiles | Di-substituted Pyrimidine | nih.govnih.gov |

Oxidation and Reduction of the Pyrimidine Core

The pyrimidine ring in this compound can undergo both oxidation and reduction reactions, although the conditions required can also affect the butanoyl side chain.

Oxidation: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. nih.govorganic-chemistry.org The oxidation can occur at either N-1 or N-3, and the regioselectivity can be influenced by the electronic environment and steric factors. The formation of N-oxides significantly alters the electronic properties of the pyrimidine ring, making it more susceptible to certain nucleophilic substitution reactions and potentially modifying its biological activity. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid has been shown to yield both the mono-N-oxide and the 1,3-di-N-oxide. researchgate.net

Reduction: The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. Catalytic hydrogenation over platinum, palladium, or nickel catalysts can reduce the C=C double bonds within the ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edu The reaction conditions, such as pressure, temperature, and catalyst choice, are critical in controlling the extent of reduction.

Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce the pyrimidine ring. Studies on pyrimidine-5-carboxylates have shown that LiAlH₄ can reduce the ring to afford dihydropyrimidine derivatives, in competition with the reduction of the substituent. researchgate.net The presence of an electron-withdrawing group at the C-5 position, such as the butanoyl group, is known to decrease the electron density of the ring, thereby facilitating nucleophilic attack by a hydride ion at the more electron-deficient positions (C-4 or C-6) to yield 1,4- or 1,6-dihydropyrimidine derivatives. researchgate.net

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | mCPBA, H₂O₂/TFAA | Pyrimidine N-oxide |

| Reduction | H₂/Catalyst (Pt, Pd, Ni) | Dihydropyrimidine, Tetrahydropyrimidine |

| Reduction | LiAlH₄ | Dihydropyrimidine |

Cyclization Reactions Involving the Pyrimidine Moiety

The butanoyl side chain of this compound can participate in intramolecular cyclization reactions, or the pyrimidine ring itself can undergo rearrangement and cyclization, leading to the formation of fused heterocyclic systems.

Fischer Indole (B1671886) Synthesis: The ketone functionality of the butanoyl group makes it a suitable substrate for the Fischer indole synthesis. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed reaction of the ketone with a phenylhydrazine (B124118) derivative. The initial condensation forms a phenylhydrazone, which then undergoes a umich.eduumich.edu-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. byjus.comalfa-chemistry.com If this compound were reacted with phenylhydrazine, the expected product would be a 2-ethyl-3-(pyrimidin-5-yl)-1H-indole, demonstrating a powerful method for fusing an indole ring system onto a pyrimidine precursor.

Dimroth Rearrangement: The pyrimidine ring itself can undergo rearrangement reactions, such as the Dimroth rearrangement. wikipedia.org This typically occurs in 1-alkyl-2-iminopyrimidines or other substituted pyrimidines under aqueous or basic conditions. wikipedia.orgrsc.org The mechanism involves a ring-opening of the pyrimidine to an intermediate, followed by rotation and re-cyclization where an endocyclic and an exocyclic nitrogen atom switch places. wikipedia.org While not directly involving the butanoyl side chain, this rearrangement is a characteristic transformation of the pyrimidine moiety that could occur in derivatives of this compound under specific conditions, leading to isomeric pyrimidine structures. rsc.orgresearchgate.netnih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The butanoyl group, being electron-withdrawing, significantly influences the regioselectivity of substitution reactions on the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) reactions, the pyrimidine ring is activated towards attack by nucleophiles. The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are the most electron-deficient. The presence of the C-5 acyl group further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. Theoretical and experimental studies on substituted pyrimidines show that nucleophilic attack generally occurs at the C-4 or C-2 positions. youtube.comlibretexts.org The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the nitrogen atoms and the carbonyl oxygen, dictates the preferred position of attack.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. If it does occur, it is typically directed to the C-5 position, which is the most electron-rich. However, with an electron-withdrawing substituent already at C-5, further electrophilic substitution becomes highly unfavorable. researchgate.net

Stereoselectivity: The carbonyl group of the butanoyl side chain is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol, 1-(pyrimidin-5-yl)butan-1-ol. The stereochemical outcome of this reduction can be controlled using chiral reagents or catalysts.

Asymmetric reduction of ketones is a well-established field, employing various methods from biocatalysis to chiral metal complexes. wikipedia.orgrsc.org Microbial reduction offers a highly selective route. For instance, a study on the reduction of a structurally similar compound, 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one, demonstrated excellent enantioselectivity. nih.gov The use of different microorganisms yielded either the (R)- or (S)-alcohol with high enantiomeric excess (ee). nih.gov This highlights the potential for achieving high stereocontrol in the reduction of this compound.

Chemical methods using catalysts such as chiral oxazaborolidines (CBS catalysts) or transition metal complexes (e.g., Ruthenium-BINAP) are also highly effective for the asymmetric reduction of ketones, providing access to either enantiomer of the alcohol in high ee. wikipedia.orgsigmaaldrich.com

Table of Stereoselective Reduction of a Pyrimidinyl Ketone Analogue Data from a study on 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one nih.gov

| Biocatalyst (Microorganism) | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Mortierella ramanniana | (R)-(+) | 98 | 99.4 |

| Pullularia pullulans | (S)-(-) | - | - |

Functional Group Interconversions and Derivatization Strategies

Both the butanoyl side chain and the pyrimidine ring of this compound can be chemically modified to generate a variety of derivatives.

Derivatization of the Butanoyl Side Chain: